Bisorbicillinol

Description

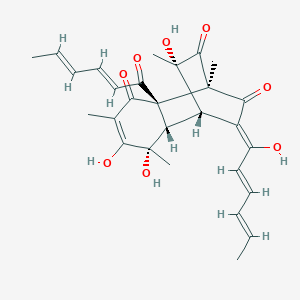

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C28H32O8 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

(1R,2S,6S,7S,8S,9S,12Z)-2-[(2E,4E)-hexa-2,4-dienoyl]-5,6,9-trihydroxy-12-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,6,9-tetramethyltricyclo[6.2.2.02,7]dodec-4-ene-3,10,11-trione |

InChI |

InChI=1S/C28H32O8/c1-7-9-11-13-16(29)18-19-20-27(6,36)21(31)15(3)22(32)28(20,17(30)14-12-10-8-2)25(4,23(18)33)24(34)26(19,5)35/h7-14,19-20,29,31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16-/t19-,20-,25-,26+,27+,28-/m1/s1 |

Clé InChI |

VNCFIIWODJHVEC-NEBBRQRBSA-N |

SMILES isomérique |

C/C=C/C=C/C(=C/1\[C@@H]2[C@@H]3[C@](C(=C(C(=O)[C@@]3([C@](C1=O)(C(=O)[C@@]2(C)O)C)C(=O)/C=C/C=C/C)C)O)(C)O)/O |

SMILES canonique |

CC=CC=CC(=C1C2C3C(C(=C(C(=O)C3(C(C1=O)(C(=O)C2(C)O)C)C(=O)C=CC=CC)C)O)(C)O)O |

Synonymes |

bisorbicillinol |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymology of Bisorbicillinol

Polyketide Precursor Sorbicillin (B1241578) and its Biogenetic Origin

Sorbicillin (C₁₄H₁₆O₃) is the foundational polyketide precursor for bisorbicillinoid biosynthesis. nih.govmdpi.comnih.govfrontiersin.org Its biogenetic origin has been established through stable-isotope labeling experiments, confirming its derivation from acetate (B1210297) units. nih.govrsc.org In fungal species like Penicillium chrysogenum and Trichoderma reesei, the biosynthesis of sorbicillin is orchestrated by a dedicated gene cluster containing two iterative polyketide synthases (PKSs), SorA and SorB. rsc.orgrsc.orgchalmers.sefrontiersin.orgnih.gov SorA is typically a highly reducing PKS, while SorB is a non-reducing PKS. rsc.orgchalmers.se The concerted action of SorA and SorB leads to the assembly of a hexaketide chain, which is subsequently processed and cyclized to yield sorbicillin. rsc.orgchalmers.sefrontiersin.org The specific mechanism involves the release of an aldehyde intermediate by the reductive domain of SorA, followed by a Knoevenagel cyclization to form sorbicillin. rsc.org

Sorbicillinol: The Central Intermediate in Dimeric Sorbicillinoid Formation

Sorbicillinol (C₁₄H₁₆O₄) is a crucial intermediate in the biosynthesis of bisorbicillinol and many other dimeric and hybrid sorbicillinoids. nih.govfrontiersin.orgnih.govresearchgate.netnih.govd-nb.inforesearchgate.netnih.govtandfonline.comchemspider.com It is generated from the oxidative dearomatization of sorbicillin. nih.govrsc.orgnih.govresearchgate.netd-nb.inforesearchgate.net Sorbicillinol is a highly reactive molecule, serving as a key building block for subsequent dimerization and derivatization reactions. frontiersin.orgnih.govd-nb.inforesearchgate.nettandfonline.com Its central role has been supported by feeding experiments. researchgate.netresearchgate.net

Enzymatic Transformations in this compound Biosynthesis

Several enzymes are involved in the conversion of sorbicillin to sorbicillinol and the subsequent dimerization processes. Key among these are the FAD-dependent monooxygenase SorC and the oxidase SorD. rsc.orgchalmers.sefrontiersin.orgnih.govacs.orgdntb.gov.uadntb.gov.uanih.govresearchgate.netresearchgate.net

The oxidative dearomatization of sorbicillin to form sorbicillinol is primarily catalyzed by the FAD-dependent monooxygenase SorC (also referred to as SorbC in some literature). rsc.orgchalmers.sefrontiersin.orgnih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.org This enzymatic step is critical and proceeds with high regio- and stereoselectivity, specifically yielding the (S)-enantiomer of sorbicillinol. rsc.orgd-nb.inforesearchgate.netnih.govbeilstein-journals.org SorC utilizes FAD and NADH or NADPH as cofactors for this transformation. rsc.org Structural studies of SorC from Penicillium chrysogenum have provided insights into its catalytic mechanism, revealing a mobile FAD cofactor and an active site that positions sorbicillin for enantioselective hydroxylation. acs.orgnih.govresearchgate.netresearchgate.net Unlike some other monooxygenases, SorC's product, sorbicillinol, does not readily rearomatize, maintaining its reactive cyclohexadienone structure for downstream reactions. nih.gov

The oxidase SorD is another crucial enzyme in the sorbicillinoid biosynthetic pathway, although its precise roles have been a subject of ongoing research and appear to vary between fungal species. researchgate.netacs.orgdntb.gov.uanih.gov While initial studies suggested SorD catalyzes the conversion of sorbicillinol to oxosorbicillinol, more recent research, particularly through in vivo studies and heterologous expression, indicates a broader role. chalmers.seresearchgate.netacs.orgnih.gov Evidence suggests that SorD can catalyze intermolecular Diels-Alder and Michael dimerization reactions of sorbicillinol, as well as epoxidation processes, in vivo. researchgate.netresearchgate.net This highlights SorD's involvement in the formation of dimeric sorbicillinoids, including this compound. dntb.gov.uadntb.gov.ua Structural analysis of SorD from P. chrysogenum shows it belongs to the vanillyl-alcohol oxidase/p-cresol methylhydroxylase (VAO/PCMH) family, specifically the berberine (B55584) bridge enzyme (BBE) subfamily, and contains a covalently bound FAD cofactor. acs.org Despite similar product profiles in different fungi, SorD enzymes from various species show limited sequence homology, suggesting divergent functional nuances. researchgate.netacs.orgnih.gov

Role of FAD-Dependent Monooxygenase (SorC) in Oxidative Dearomatization

Dimerization Mechanisms in Bisorbicillinoid Formation

The formation of dimeric sorbicillinoids, such as this compound, from the monomeric intermediate sorbicillinol involves various dimerization mechanisms.

A key mechanism for the formation of this compound is the intermolecular Diels-Alder cycloaddition reaction between two molecules of sorbicillinol. mdpi.comd-nb.inforesearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.netbeilstein-journals.orgscripps.eduepfl.chrsc.org Sorbicillinol, with its cyclohexadienone moiety, acts as both a diene and a dienophile in this reaction. researchgate.netrsc.org This cycloaddition results in the formation of the characteristic bicyclo[2.2.2]octane core found in this compound. d-nb.inforesearchgate.netepfl.ch While this dimerization can occur spontaneously under certain conditions, recent research suggests that the enzyme SorD can catalyze this process in vivo, influencing the stereochemical outcome. researchgate.netresearchgate.netresearchgate.netrsc.org Theoretical studies support the feasibility of the Diels-Alder dimerization of two sorbicillinol molecules, indicating a relatively low activation energy that is consistent with a spontaneous reaction, although enzymatic catalysis can enhance specificity. rsc.org

Other dimerization pathways, such as Michael addition-like processes, lead to different dimeric sorbicillinoids like trichodimerol (B141336) and bisvertinol (B1233759). d-nb.inforesearchgate.netacs.orgresearchgate.netscripps.edu The specific dimerization pathway can be influenced by factors such as solvent conditions and potentially enzymatic activity. d-nb.infobeilstein-journals.org

Michael-Addition-Like Pathways

Michael addition reactions play a role in the formation of some dimeric sorbicillinoids. mdpi.comfrontiersin.orgresearchgate.netnih.gov In the context of this compound biosynthesis, while Diels-Alder reactions are primarily implicated in its formation, Michael addition pathways are involved in the biosynthesis of other related dimeric sorbicillinoids like trichodimerol. researchgate.netbeilstein-journals.orgresearchgate.netnih.govd-nb.info The highly reactive intermediate sorbicillinol can act as both a Michael acceptor and donor in conjugate additions. researchgate.net The specific dimerization mode, whether via Michael addition or Diels-Alder reaction, can be influenced by factors such as the reaction environment and the presence of co-solvents. beilstein-journals.orgresearchgate.net

Non-Enzymatic Spontaneous Dimerization Events

This compound is primarily understood to be formed through a Diels-Alder cycloaddition reaction between two units of sorbicillinol. mdpi.comfrontiersin.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govd-nb.inforsc.org This dimerization can occur non-enzymatically from the highly reactive sorbicillinol intermediate. beilstein-journals.orgresearchgate.net Studies involving chemo-enzymatic synthesis have demonstrated that the oxidative dearomatization of a sorbicillin precursor by the enzyme SorbC generates a reactive cyclohexadienone intermediate (sorbicillinol). beilstein-journals.orgresearchgate.net This intermediate can then undergo intermolecular Diels-Alder reactions to yield this compound. beilstein-journals.orgresearchgate.net The spontaneity of this dimerization highlights the inherent reactivity of the sorbicillinol structure. nih.gov

Identification and Characterization of Fungal Producer Organisms

This compound and other sorbicillinoids are produced by a variety of filamentous fungi. researchgate.netnih.govasm.orgmicrobiologyresearch.org These fungi are often isolated from diverse environments, including soil, marine sediments, and as plant endophytes. frontiersin.orgresearchgate.netnih.govasm.org

Trichoderma Species

Species belonging to the genus Trichoderma are known producers of this compound. tandfonline.comnih.govrsc.orgnih.govtandfonline.com Research on Trichoderma sp. USF-2690 has provided evidence for the biosynthetic pathway leading to this compound, confirming sorbicillinol as a key intermediate. tandfonline.comtandfonline.comrsc.org Trichoderma species are prolific producers of secondary metabolites, and sorbicillinoids are among the compounds isolated from this genus. oup.comresearchgate.netjabonline.infrontiersin.org

Table 1: Trichoderma Species Producing this compound

| Species | Source/Isolation | Reference |

| Trichoderma sp. USF-2690 | Soil sample | tandfonline.comtandfonline.com |

| Trichoderma sp. f-13 | Not specified | nih.gov |

| Trichoderma sp. | Not specified | rsc.org |

Penicillium Species

Penicillium species are also significant producers of sorbicillinoids, including this compound. nih.govasm.orgnih.gov Penicillium notatum was the source from which sorbicillin, the precursor to sorbicillinol and this compound, was first isolated. mdpi.comnih.gov Penicillium chrysogenum is another well-studied species known for sorbicillinoid production. mdpi.comresearchgate.netnih.govasm.org The identification of the sorbicillinoid biosynthetic gene cluster in P. chrysogenum has facilitated studies on the enzymatic machinery involved. researchgate.netasm.org

Table 2: Penicillium Species Producing this compound

| Species | Source/Isolation | Reference |

| Penicillium notatum | Not specified | nih.gov |

| Penicillium chrysogenum | Sponge-associated, etc. | mdpi.comasm.org |

Acremonium Species

Fungi belonging to the genus Acremonium have also been identified as producers of sorbicillinoids. mdpi.comnih.gov Acremonium chrysogenum is noted as a producer, and its sorbicillinoid biosynthetic gene cluster is considered potentially ancient based on evolutionary origin. mdpi.com Acremonium strictum has been reported to produce bisvertinolone, a related bisorbicillinoid. scripps.eduresearchgate.net

Table 3: Acremonium Species Producing Sorbicillinoids (including potential for this compound or related compounds)

| Species | Source/Isolation | Reference |

| Acremonium chrysogenum | Marine-derived | mdpi.com |

| Acremonium strictum | Not specified | scripps.eduresearchgate.net |

| Acremonium citrinum | Plant endophytic | frontiersin.org |

Other Identified Filamentous Fungi

Beyond Trichoderma, Penicillium, and Acremonium, other filamentous fungi have been reported to produce sorbicillinoids. These include species from genera such as Ustilaginoidea, Phialocephala, Clonostachys, Aspergillus, and Verticillium. researchgate.netnih.govrsc.orgasm.orgmdpi.com The widespread distribution of sorbicillinoid production across various fungal genera highlights the significance of these compounds in fungal secondary metabolism. nih.gov

Table 4: Other Filamentous Fungi Producing Sorbicillinoids

| Genus | Examples of Species Mentioned (if any) | Reference |

| Ustilaginoidea | Ustilaginoidea virens | nih.govmdpi.com |

| Phialocephala | Not specified | nih.gov |

| Clonostachys | Clonostachys rosea | researchgate.net |

| Aspergillus | Not specified | asm.org |

| Verticillium | Verticillium intertextum | rsc.org |

Synthetic Endeavors Toward Bisorbicillinol and Its Analogs

Total Chemical Synthesis Strategies

Total chemical synthesis routes aim to construct the complete molecular architecture of bisorbicillinol using a series of controlled chemical reactions. These strategies often draw inspiration from proposed biosynthetic pathways or employ novel methodologies to achieve the desired structural complexity and stereochemistry acs.orgacs.org.

Biomimetic Total Synthesis Approaches

Biomimetic synthesis approaches are inspired by the presumed natural biosynthetic pathways of bisorbicillinoids, which are thought to originate from the dimerization of oxidized forms of sorbicillin (B1241578) researchgate.netresearchgate.netnih.govscripps.edu. A key intermediate in these pathways is sorbicillinol, a highly reactive ortho-quinol acs.orgresearchgate.netresearchgate.netresearchgate.net.

One notable biomimetic strategy involves the oxidative dearomatization of a sorbicillin derivative to generate a reactive ortho-quinol intermediate acs.orgscripps.edunih.gov. This intermediate then undergoes dimerization through cascade reactions, such as Diels-Alder cycloadditions, to form the core bisorbicillinoid scaffold acs.orgresearchgate.netresearchgate.netscripps.edunih.gov. For instance, treatment of an acetate (B1210297) derivative of sorbicillinol with base followed by acid quenching can lead to a Diels-Alder adduct, yielding this compound acs.orgscripps.edu. This dimerization can proceed with complete regio- and diastereocontrol, generating multiple stereogenic centers in a single step acs.org.

Early biomimetic syntheses often yielded racemic mixtures of bisorbicillinoids tum.deresearchgate.net. However, these studies provided crucial insights into the plausible biosynthetic dimerization mechanisms involving ortho-quinols and related aromatic systems acs.orgacs.orgresearchgate.netfigshare.com.

Enantioselective Total Synthesis Methodologies

Achieving enantioselectivity in the synthesis of this compound is crucial due to its often stereochemically complex nature and the potential for different enantiomers to exhibit varied biological activities rsc.orgchinesechemsoc.orgscilit.com. Enantioselective total synthesis methodologies focus on controlling the formation of stereocenters throughout the synthetic route rsc.orgchinesechemsoc.org.

Other enantioselective strategies may involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations to control the stereochemical outcome of key reactions chinesechemsoc.org.

Key Reaction Cascades and Stereochemical Control

The synthesis of this compound often relies on key reaction cascades that efficiently assemble the complex polycyclic structure and establish the correct stereochemistry acs.orgresearchgate.netchinesechemsoc.org. These cascades can involve a series of sequential reactions occurring without isolation of intermediates, leading to increased efficiency researchgate.netchinesechemsoc.org.

A central cascade in many syntheses is the dimerization of sorbicillinol or a related oxidized intermediate acs.orgresearchgate.netresearchgate.netscripps.edunih.gov. This dimerization is often a Diels-Alder reaction between two molecules of the intermediate, one acting as a diene and the other as a dienophile acs.orgresearchgate.netscripps.edu. The stereochemical outcome of this cycloaddition is critical for forming the correct bicyclo[2.2.2]octane core found in many bisorbicillinoids researchgate.netnih.gov.

Control over stereochemistry can be influenced by various factors, including the choice of catalyst, solvent, temperature, and the presence of additives beilstein-journals.orgnih.govtum.de. In biomimetic approaches, the fleeting nature of the ortho-quinol intermediates necessitates careful control of reaction conditions to guide the dimerization towards the desired product and stereoisomer acs.orgnih.gov. For instance, the workup protocol and solvent composition have been shown to influence the dimerization mode and the resulting bisorbicillinoid analog beilstein-journals.orgnih.govscripps.edu.

Data on the yields and diastereoselectivity of key dimerization steps are often reported in synthetic studies. For example, the biomimetic dimerization of an ortho-quinol intermediate derived from sorbicillin has been reported to yield this compound with specific diastereocontrol acs.orgscripps.edu.

| Reaction Step | Reactants | Conditions | Product | Yield | Diastereomeric Ratio | Citation |

| Oxidative Dearomatization | Sorbicillin derivative | Pb(OAc)4, AcOH, 25°C, 2 h | α-hydroxydienone | 40% | 5:1 (major:regio) | scripps.edu |

| Biomimetic Dimerization (Diels-Alder) | Acetate 15a | KOH, THF/H2O (9:1), 0°C; then 1N HCl | This compound (1) | 40% | Complete d.r. | acs.orgscripps.edu |

| Chemo-enzymatic Dimerization (Diels-Alder) | (S)-34 (from SorbC oxidation of sorbicillin) | Acetone (B3395972) as co-solvent | This compound | Not specified | Not specified | beilstein-journals.orgnih.gov |

Note: Yields and diastereomeric ratios can vary significantly depending on the specific synthetic route and conditions employed.

Chemo-Enzymatic Synthesis of this compound and Related Structures

Chemo-enzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic reactions beilstein-journals.orgnih.govresearchgate.net. This approach has proven particularly useful for the synthesis of complex natural products like bisorbicillinoids, where enzymatic steps can facilitate challenging transformations, such as oxidative dearomatization and stereoselective dimerization beilstein-journals.orgnih.govresearchgate.net.

Integration of Enzymatic Oxidative Dearomatization in Synthetic Routes

Enzymatic oxidative dearomatization is a key transformation in the proposed biosynthesis of bisorbicillinoids, converting aromatic precursors like sorbicillin into reactive cyclohexadienone intermediates (e.g., sorbicillinol) frontiersin.orgbeilstein-journals.orgnih.govresearchgate.nettum.de. Integrating this enzymatic step into synthetic routes offers a powerful way to access these crucial intermediates under mild conditions and with high selectivity beilstein-journals.orgnih.govresearchgate.net.

The FAD-dependent monooxygenase SorbC, identified from Penicillium chrysogenum, has been shown to catalyze the enantioselective oxidative dearomatization of sorbicillin, generating the highly reactive intermediate (S)-sorbicillinol beilstein-journals.orgnih.govresearchgate.nettum.de. This enzymatic transformation can be carried out in aqueous solvents under mild conditions beilstein-journals.orgnih.govresearchgate.net.

The resulting cyclohexadienone intermediate is prone to dimerization, and its fate can be influenced by the reaction environment beilstein-journals.orgnih.gov. By carefully controlling the conditions after the enzymatic step, different bisorbicillinoid analogs can be accessed beilstein-journals.orgnih.gov. This highlights the utility of the enzymatically generated intermediate as a versatile building block for divergent synthesis beilstein-journals.orgnih.gov.

Enzyme-Catalyzed Dimerization in vitro

While the oxidative dearomatization step is enzyme-catalyzed, the subsequent dimerization of the reactive intermediate to form this compound and other dimers is often a non-enzymatic process that occurs spontaneously or is influenced by the reaction conditions beilstein-journals.orgnih.govresearchgate.netresearchgate.net.

Studies have shown that the cyclohexadienone intermediate generated by SorbC can undergo dimerization via different mechanisms, including Michael addition and Diels-Alder reactions, depending on factors such as the co-solvent used beilstein-journals.orgnih.gov. For instance, using acetone as a co-solvent during the SorbC-catalyzed oxidation of sorbicillin has been shown to favor the homodimerization of the intermediate via a Diels-Alder reaction, leading to the formation of this compound beilstein-journals.orgnih.gov. In contrast, other co-solvents can promote different dimerization pathways, yielding alternative bisorbicillinoids like trichodimerol (B141336) beilstein-journals.orgnih.gov.

Although the dimerization itself is typically not enzyme-catalyzed in these chemo-enzymatic routes to this compound, the enzyme plays a crucial role in generating the reactive precursor that undergoes dimerization beilstein-journals.orgnih.govresearchgate.net. The in vitro enzymatic transformation of sorbicillin by recombinant SorbC enantioselectively introduces a hydroxyl group, yielding the key intermediate for subsequent dimerization researchgate.net.

Further research may explore the potential for enzyme-catalyzed dimerization or other enzymatic transformations to further diversify the bisorbicillinoid scaffold in vitro. While some enzymes are known to catalyze dimerization reactions of phenolic compounds, the specific enzymatic dimerization of sorbicillinol to this compound in a controlled in vitro setting beyond the initial oxidative dearomatization and subsequent spontaneous reaction is an area of ongoing investigation beilstein-journals.org.

Preparation and Diversification of this compound Analogs

The preparation and diversification of this compound analogs are driven by the need to investigate how structural modifications influence biological activity and to potentially develop compounds with improved properties. Various synthetic strategies, including both biomimetic approaches and more traditional chemical synthesis, have been employed to access this compound and its derivatives researchgate.netresearchgate.netacs.orgscripps.eduacs.orgnih.gov.

One prominent strategy for accessing bisorbicillinoids, including this compound, involves biomimetic dimerization reactions of oxidized forms of sorbicillin researchgate.netscripps.edunih.gov. This approach is inspired by the proposed biosynthetic pathways of these natural products in fungi researchgate.netscripps.eduacs.org. Utilizing novel dimerization reactions, researchers have synthesized several analogs of this compound and trichodimerol, another related bisorbicillinoid researchgate.netscripps.edufigshare.com. Studies on the scope of these cycloaddition reactions have also led to the isolation of unexpected products, contributing to the understanding of the chemistry of o-quinols and related aromatic systems scripps.edufigshare.com.

Chemo-enzymatic approaches have also emerged as powerful tools for the stereoselective synthesis of bisorbicillinoids and their unnatural side-chain analogs nih.govresearchgate.netresearchgate.net. For instance, the use of the recombinant oxidoreductase SorbC, an enzyme from the sorbicillin biosynthetic pathway, catalyzes the oxidative dearomatization of sorbicillin to generate a reactive intermediate, sorbicillinol, which can then undergo dimerization or further transformations to yield bisorbicillinoids and analogs nih.govresearchgate.netresearchgate.net. This chemo-enzymatic strategy has facilitated rapid access to bisorbicillinoid analogs by employing various dienophiles or non-natural substrates for SorbC beilstein-journals.org.

Diversification of the core system of sorbicillinoids has also been explored, primarily at the C4- and C5-positions, with the aim of altering the substrate at the site of enzymatic oxidation tum.de. Additionally, variations in the side chain have been introduced, such as saturated hexyl or 2-hexenyl groups, leading to corresponding this compound and trichodimerol derivatives, as well as bisvertinol (B1233759) cores tum.de.

Synthetic Strategies for Structural Analogs

Synthetic strategies for generating structural analogs of this compound often build upon the methods developed for the total synthesis of the parent compound. These strategies aim to introduce variations at specific positions of the this compound core or its side chains.

Biomimetic dimerization sequences, which assemble the complex frameworks of bisorbicillinoids from simpler precursors, have been utilized to create analogs researchgate.netnih.gov. By modifying the starting materials or reaction conditions in these cascade reactions, researchers can access a range of dimeric structures researchgate.netscripps.edunih.govfigshare.com.

Chemo-enzymatic total synthesis, leveraging enzymes like SorbC, provides a stereoselective route to bisorbicillinoid natural products and unnatural side-chain analogs nih.govresearchgate.netresearchgate.net. This approach allows for the introduction of different side chains through the use of varied substrates for the enzyme nih.gov. Furthermore, the reactive intermediates generated by enzymatic dearomatization can be subjected to different chemical transformations or cycloadditions with various dienophiles to yield diverse bisorbicillinoid scaffolds and analogs researchgate.netbeilstein-journals.org. For example, utilizing different dienophiles in cycloaddition reactions with the cyclohexadienone intermediate generated by SorbC has led to the synthesis of various bisorbicillinoid family members researchgate.netbeilstein-journals.org.

Another strategy involves the synthesis of analogs starting from shikimic and quinic acid analogs, which are building blocks in some proposed biosynthetic routes to spirosorbicillinols, a related class of compounds researchgate.netresearchgate.net. The key step in this convergent route is a Diels-Alder cycloaddition that forms the characteristic bicyclo[2.2.2]octane backbone of the sorbicillinoids researchgate.netresearchgate.netresearchgate.net. By synthesizing analogs of these building blocks, researchers can generate spirosorbicillinol analogs with modifications in the core structure researchgate.netresearchgate.netd-nb.info.

Specific examples of analog synthesis include the preparation of ester derivatives of sorbicillinol, which have been shown to undergo cycloaddition reactions to form tricyclic structures researchgate.net. The synthesis of acetate precursors with functional groups poised for further manipulation has also been explored as a route to designed analogs scripps.edu.

Elucidation of Structure-Activity Relationships (SAR) through Analog Synthesis

The synthesis of a library of this compound analogs is a crucial step in elucidating Structure-Activity Relationships (SAR). SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. By synthesizing and testing analogs with systematic structural variations, researchers can identify the key functional groups and structural features responsible for the observed biological effects wikipedia.orgresearchgate.net.

For bisorbicillinoids, including this compound, SAR studies are essential for understanding their diverse biological activities, such as antioxidant, antifungal, and inhibitory properties against various biological targets d-nb.infoscripps.edu. The structural complexity of these molecules necessitates the synthesis of targeted analogs to probe the contribution of different parts of the molecule to its activity researchgate.net.

The availability of efficient synthetic routes, including chemo-enzymatic methods, has facilitated the preparation of focused libraries of bisorbicillinoid analogs researchgate.netresearchgate.net. These libraries can bear variations in the side chains or the core structure, allowing for systematic investigation of their biological profiles researchgate.nettum.de. For instance, the ability to introduce substituted aromatic systems, alkanes, heterocycles, and ethers into the sorbicatechol core (a related structure to this compound) through chemo-enzymatic synthesis has enabled the exploration of the antiviral potential of this family of compounds researchgate.net.

While specific detailed data tables on SAR for this compound analogs were not extensively found in the provided snippets, the literature indicates that analog synthesis is actively pursued to facilitate in-depth biological and SAR studies researchgate.net. These studies are crucial for identifying promising lead compounds and understanding the molecular basis of bisorbicillinoid bioactivity researchgate.netsci-hub.se.

Mechanistic Investigations of Bisorbicillinol S Biological Activities

Antioxidant and Radical Scavenging Mechanisms

Bisorbicillinol functions as a potent antioxidant, exhibiting significant radical scavenging activity. nih.govresearchgate.net Studies investigating its interaction with stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), have provided insights into its mechanism of action. nih.govresearchgate.netsci-hub.se

Hydrogen Atom Transfer Pathways

The radical scavenging activity of this compound against the DPPH radical involves the donation of hydrogen atoms. nih.govsci-hub.se Research indicates that this compound produces a stable radical-terminated symmetric dimer by donating two hydrogen atoms to two molecules of the DPPH radical. nih.govsci-hub.se This hydrogen atom transfer (HAT) mechanism is a common pathway by which phenolic antioxidants neutralize free radicals, involving the transfer of a hydrogen atom from a hydroxyl group or other labile hydrogen-containing moiety to the radical species. cabidigitallibrary.org

Interactions with Specific Free Radicals (e.g., DPPH Radical)

In the context of the DPPH radical scavenging assay, this compound has been shown to effectively reduce the DPPH radical. researchgate.netsci-hub.se The reaction involves this compound donating two hydrogen atoms, leading to the formation of a stable, non-radical symmetric dimer of this compound and the reduced form of DPPH. sci-hub.se This process effectively terminates the radical chain reaction initiated by the DPPH radical. In one study, this compound demonstrated an ED50 value of 31.4 µM in the DPPH radical scavenging assay after 30 minutes, comparable to that of the synthetic antioxidant BHT (27.0 µM). researchgate.net

Anti-Allergic Response Mechanisms

This compound has been identified as an inhibitor of allergic responses, primarily through its effects on mast cell activation and the subsequent release of inflammatory mediators. researchgate.netmdpi.comnih.gov

Inhibition of β-Hexosaminidase Release

A key indicator of mast cell degranulation, β-hexosaminidase release, is inhibited by this compound. researchgate.netmdpi.comnih.gov Studies using rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell function, have shown that this compound effectively inhibits the release of this enzyme. researchgate.netmdpi.comnih.gov

Modulation of Pro-Inflammatory Cytokine Secretion (TNF-α, IL-4)

Beyond enzyme release, this compound also modulates the secretion of pro-inflammatory cytokines from activated mast cells. researchgate.netmdpi.comnih.gov Specifically, it has been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) from RBL-2H3 cells. researchgate.netmdpi.comnih.gov These cytokines play crucial roles in the inflammatory cascade associated with allergic reactions.

Research findings on the inhibitory activity of this compound on β-hexosaminidase release and cytokine secretion in RBL-2H3 cells are summarized in the table below:

| Activity | IC₅₀ Value (µM) | Cell Line | Citation |

| β-Hexosaminidase Release | 2.8 | RBL-2H3 | researchgate.netmdpi.comnih.gov |

| TNF-α Secretion | 2.9 | RBL-2H3 | researchgate.netmdpi.comnih.gov |

| IL-4 Secretion | 2.8 | RBL-2H3 | researchgate.netmdpi.comnih.gov |

Molecular Target Identification: Lyn Tyrosine Kinase Inhibition

Investigations into the mechanism underlying this compound's inhibitory effects on β-hexosaminidase release and TNF-α secretion have identified Lyn tyrosine kinase as a key molecular target. researchgate.netmdpi.comnih.gov Lyn is a member of the Src family of tyrosine kinases and plays a critical role in the early signaling events following the aggregation of FcεRI receptors on mast cells, which triggers degranulation and the release of inflammatory mediators. scbt.com this compound's ability to inhibit Lyn kinase activity is central to its anti-allergic effects in this cellular model. researchgate.netmdpi.comnih.govresearcher.lifendl.go.jp

In Vitro Antimicrobial Insights and Mechanistic Considerations

This compound and other sorbicillinoids have demonstrated antimicrobial activities in vitro. researchgate.netsemanticscholar.orgontosight.aifrontiersin.org The mechanisms underlying these effects are being explored to understand how these compounds inhibit or modulate microbial growth. ontosight.ai

Novel Pathways of Microbial Growth Modulation

While the precise, comprehensive pathways by which this compound modulates microbial growth are still under investigation, research on sorbicillinoids in general provides insights into potential mechanisms. Some studies suggest that these compounds may interfere with vital bacterial processes. ontosight.ai For instance, certain sorbicillinoids have shown activity against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.netresearchgate.net The modulation of microbial growth can occur through various mechanisms, including the disruption of essential cellular functions or interference with signaling pathways critical for microbial proliferation and survival. nih.govfrontiersin.orgnih.gov

Mechanisms Related to Reactive Oxygen Species Generation (e.g., Singlet Oxygen)

One significant mechanism identified for the antimicrobial activity of some sorbicillinoids, including those related to this compound, involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govresearchgate.netbiorxiv.org Singlet oxygen is a highly reactive form of molecular oxygen that can cause oxidative damage to cellular components, leading to microbial inactivation. mdpi.commdpi.comnih.gov

Studies have shown that sorbicillinoids can act as photosensitizers, generating singlet oxygen upon irradiation with UV light. nih.govresearchgate.netbiorxiv.org This photoinactivation activity has been observed against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.govresearchgate.netbiorxiv.org Gram-negative bacteria like Escherichia coli and Proteus vulgaris, however, appear less susceptible, possibly due to their outer membrane acting as a barrier to the entry of sorbicillinoids. nih.govresearchgate.netbiorxiv.org The generation of singlet oxygen by sorbicillinoids under UV light leads to intracellular ROS accumulation, DNA photocleavage, and compromised cell membrane integrity in susceptible bacteria. researchgate.netbiorxiv.org

Table 1: Photoinactivation Activity of Sorbicillinoids on Bacteria Under UV Light

| Bacterial Species | Gram Stain | Photoinactivation Activity | Reference |

| Staphylococcus aureus | Positive | Yes | nih.govresearchgate.netbiorxiv.org |

| Bacillus subtilis | Positive | Yes | nih.govresearchgate.netbiorxiv.org |

| Micrococcus luteus | Positive | Yes | nih.govresearchgate.netbiorxiv.org |

| Escherichia coli | Negative | No | nih.govresearchgate.netbiorxiv.org |

| Proteus vulgaris | Negative | No | nih.govresearchgate.netbiorxiv.org |

Note: This table summarizes findings regarding the photoinactivation potential of sorbicillinoids, a class that includes this compound.

The generation of singlet oxygen is a key mechanism in photodynamic therapy (PDT), suggesting a potential application for sorbicillinoids as photosensitizers in antimicrobial PDT. nih.govresearchgate.netbiorxiv.orgmdpi.com

Enzyme Inhibition Profiles and Functional Characterization

Beyond antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes, contributing to its broader biological effects.

This compound has been identified as an inhibitor of β-hexosaminidase release and the secretion of tumor necrosis factor (TNF)-α and interleukin (IL)-4 from rat basophilic leukemia (RBL-2H3) cells. nih.gov These inhibitory activities suggest potential anti-allergic properties. researchgate.net Mechanistic investigations into the inhibition of β-hexosaminidase release and TNF-α secretion by this compound have indicated the involvement of inhibiting Lyn, a type of tyrosine kinase. nih.govresearchgate.net Tyrosine kinases are enzymes that play crucial roles in various cellular signaling pathways, including those involved in inflammatory and allergic responses. nih.govresearchgate.net

Table 2: Enzyme and Mediator Inhibition by this compound

| Target | Type of Molecule/Process | IC₅₀ Value (µM) | Cellular Context | Reference |

| β-hexosaminidase release | Enzyme Activity/Release | 2.8 | RBL-2H3 cells (Rat) | nih.gov |

| Tumor Necrosis Factor (TNF)-α secretion | Mediator Secretion | 2.9 | RBL-2H3 cells (Rat) | nih.gov |

| Interleukin (IL)-4 secretion | Mediator Secretion | 2.8 | RBL-2H3 cells (Rat) | nih.gov |

| Lyn | Tyrosine Kinase | Not specified | Implicated in inhibition | nih.govresearchgate.net |

Note: IC₅₀ values indicate the half-maximal inhibitory concentration.

These findings highlight the ability of this compound to interact with and modulate the activity of key enzymes and the release of inflammatory mediators, providing a basis for its observed biological effects. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions in Bisorbicillinol Studies

Spectroscopic and Stereochemical Elucidation Techniques

Determining the precise structure and three-dimensional arrangement of bisorbicillinol is crucial for understanding its properties and biological interactions. A combination of spectroscopic methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool in the structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and NOE correlations observed in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the relative stereochemistry of the molecule. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are particularly valuable for assigning signals and establishing spatial relationships between different parts of the molecule scripps.edutandfonline.comresearchgate.net. For instance, HMBC experiments have been instrumental in confirming the structure of this compound and related demethyltrichodimerol by revealing correlations between protons and carbons across multiple bonds tandfonline.com. The analysis of NOESY spectra has also provided insights into the relative configuration of this compound, showing similarities to known compounds like bisvertinoquinol tandfonline.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is essential for accurately determining the molecular formula of this compound. By providing a precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), HRMS allows for the calculation of the elemental composition of the molecule, distinguishing it from compounds with similar nominal masses due to different isotopic compositions oregonstate.edumiamioh.edumeasurlabs.com. For example, HRFAB-MS data has been used to establish the molecular formula of this compound as C₂₈H₃₂O₈ tandfonline.com. HR-ESIMS has also been applied to determine the molecular formulas of other sorbicillinoid derivatives frontiersin.org.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound, especially when single crystals suitable for X-ray crystallography are not available mdpi.comull.es. By comparing experimental ECD spectra with computationally predicted spectra for different stereoisomers, the absolute configuration can be assigned frontiersin.orgmdpi.comull.es. This method has been successfully applied in the structural elucidation of various sorbicillinoids, including those with complex polycyclic frameworks frontiersin.orgresearchgate.netresearchgate.net. The process typically involves conformational analysis of the molecule and then calculating the ECD spectrum using computational methods, followed by comparison with the experimental data mdpi.com.

Isotope Labeling Studies and Metabolic Flux Analysis for Biosynthetic Pathway Elucidation

Isotope labeling studies have been crucial in unraveling the biosynthetic pathway of this compound. By feeding isotopically labeled precursors, such as ¹³C-labeled sodium acetate (B1210297), to fungal cultures, researchers can track the incorporation of these labels into the final product and its intermediates researchgate.netrsc.org. This approach has provided evidence that this compound is derived from acetate units, suggesting a polyketide origin rsc.org. Specifically, studies using [1-¹³C]- and [2-¹³C]-labeled sodium acetates have indicated that this compound is on the biosynthetic route to other bisorbicillinoids like bisorbibutenolide and bisorbicillinolide, acting as a branching point in the fungus Trichoderma sp. USF-2690 researchgate.net.

Metabolic flux analysis (MFA), often coupled with stable isotope labeling, provides quantitative information about the rates of metabolic reactions within a cell or organism rsc.orgnih.govmdpi.com. While specific detailed MFA studies solely focused on this compound production were not extensively highlighted in the search results, stable isotope labeling is a foundational technique for such analyses by allowing the tracking of isotopologues over time and providing insights into metabolic networks and fluxes biorxiv.orgnih.gov. This can help in understanding the dynamic process of how precursors are converted into this compound.

Recombinant Protein Expression and Enzymatic Characterization

Understanding the enzymes involved in the biosynthesis of this compound is key to fully elucidating its formation. This involves expressing the genes encoding these enzymes recombinantly and then characterizing their activity and function. The biosynthetic pathway to sorbicillinoids involves enzymes like polyketide synthases (PKSs) and flavin-dependent monooxygenases researchgate.netrsc.orgacs.org.

The enzyme SorbC, a flavin-dependent monooxygenase, has been identified as crucial in the biosynthesis of bisorbicillinoids. It catalyzes the oxidative dearomatization of sorbicillin (B1241578) to produce (S)-sorbicillinol, a key intermediate that can then undergo dimerization to form this compound nih.govtum.denih.govresearchgate.net. Recombinant expression of SorbC has allowed for in vitro enzymatic studies, demonstrating its role in this stereoselective transformation nih.govtum.de. Biochemical characterization of SorbC has revealed details about its optimal reaction conditions and the likely mechanism, which involves the deprotonation of the substrate to increase its nucleophilicity acs.orgnih.gov.

Structural Biology of Biosynthetic Enzymes (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, provide high-resolution three-dimensional structures of biosynthetic enzymes, offering critical insights into their catalytic mechanisms and substrate binding. X-ray crystallography determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of X-rays wikipedia.orglibretexts.orgmpg.de.

Recent studies have reported the crystal structures of key enzymes in the sorbicillinoid biosynthetic pathway, such as SorC and SorD from Penicillium chrysogenum, with sorbicillin bound to their active sites acs.orgnih.gov. These structures reveal the catalytically active binding conformations and highlight key residues essential for their function acs.orgnih.gov. For instance, the structure of SorC shows a mobile FAD cofactor and specific residues like Trp300 that stabilize the conformation required for enantioselective oxidative dearomatization acs.orgnih.gov. Obtaining such structural information is vital for understanding the precise enzymatic steps leading to this compound and for potential future enzyme engineering efforts ucsb.edu. X-ray crystallography has also been used in the structural elucidation of other sorbicillinoids and related enzymes researchgate.netresearchgate.net.

Kinetic and Mechanistic Enzyme Assays

Kinetic and mechanistic enzyme assays are crucial for understanding the specific enzymatic steps involved in the biosynthesis of this compound and other bisorbicillinoids. Studies have identified key enzymes in the biosynthetic pathway, such as the flavin-dependent monooxygenase SorC and the oxidase SorD, which play critical roles in the conversion of precursors like sorbicillin into bisorbicillinoids. researchgate.netbeilstein-journals.orgresearchgate.netacs.org

Mechanistic studies involving SorC have shown it catalyzes the oxidative dearomatization of sorbicillin, a key step leading to dimeric sorbicillinoids. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net This reaction likely involves the deprotonation of the substrate, enhancing its nucleophilicity for attack on a flavin intermediate. acs.org Biochemical characterization of SorC has included determining its thermostability and optimal reaction conditions, providing insights into its catalytic functioning. acs.org Mutational studies on SorC have identified residues important for its activity and stability, although complete inactivation was not achieved with single mutations. acs.org

SorD is also crucial for the formation of dimeric and hybrid sorbicillinoids, as well as epoxysorbicillinol, in vivo. researchgate.netresearchgate.net The interplay between SorC and SorD is essential for generating the structural diversity observed in sorbicillinoids. acs.org

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry and theoretical modeling are powerful tools for investigating the complex reaction mechanisms involved in bisorbicillinoid biosynthesis, particularly the dimerization and rearrangement reactions that are difficult to study solely by experimental methods. researchgate.netrsc.orgnih.gov

Theoretical studies have investigated the detailed biosynthetic mechanism of rearrangement reactions, such as the formation of bisorbicillinolide. researchgate.netrsc.orgnih.gov These studies have shown that water molecules can facilitate intramolecular aldol (B89426) reactions, helped determine rate-limiting steps, and revealed the formation of intermediates like cyclopropane (B1198618) during rearrangement processes. researchgate.netrsc.orgnih.gov While computational chemistry is widely applied in terpene biosynthesis, its use in studying the carbonyl chemistry of polyketide biosynthesis, relevant to sorbicillinoids, is less common but has proven valuable. researchgate.netrsc.orgnih.gov

Computational approaches can provide detailed insights into reaction pathways and energetics by examining stationary points, intrinsic reaction coordinates (IRC), and reaction path Hamiltonians. smu.edu This allows for the partitioning of reaction mechanisms into phases, revealing the sequence of chemical processes and helping to identify electronic factors controlling the mechanism and energetics. smu.edu

Genetic Engineering and Biosynthetic Pathway Reconstruction in Fungal Hosts

Genetic engineering and the reconstruction of biosynthetic pathways in fungal hosts have been instrumental in understanding and manipulating bisorbicillinoid production. The identification of the gene cluster responsible for sorbicillinoid formation in Penicillium chrysogenum has opened new avenues for pathway engineering. researchgate.netresearchgate.netasm.orgasm.org

Studies have shown that the production of sorbicillinoid precursors and their dimeric derivatives, including bisorbicillinoids, requires the function of specific polyketide synthases (PKSs), such as pks13 in P. chrysogenum. asm.orgasm.org Repairing mutations in this gene in industrial strains has restored sorbicillinoid production. asm.orgasm.org

Heterologous expression of functional genes from the bisorbicillinoid biosynthetic gene cluster (BGC), such as sorA, sorB, sorC, and sorD from Trichoderma reesei, in host organisms like Aspergillus oryzae has allowed for the reconstitution of the biosynthetic pathway to dimeric sorbicillinoids. mdpi.comresearchgate.netresearchgate.netrsc.org This approach helps in understanding the roles of individual enzymes in the pathway. rsc.org

High-Throughput Screening and Mechanistic Phenotyping in Cellular Systems

High-throughput screening (HTS) can be applied to identify compounds with specific biological activities, although specific detailed applications for this compound in HTS against a wide range of targets were not extensively detailed in the provided results. HTS involves rapidly screening large libraries of compounds against a biological target or cellular phenotype. evotec.comnih.govsci-hub.se This can help identify potential hits that show activity against a particular target or cellular process. evotec.com

Mechanistic phenotyping in cellular systems aims to understand how a compound affects cellular processes. While the provided results mention the biological activities of bisorbicillinoids, such as antioxidant and antiallergic properties researchgate.netrsc.orgmdpi.com, and their effects on specific targets like Lyn kinase inhibition researchgate.net, detailed high-throughput mechanistic phenotyping studies specifically for this compound were not prominently featured. HTS can be used with various detection technologies and assay types, including cell-based assays, to measure biological responses. nih.govsci-hub.se

Structure-Activity Relationship (SAR) Studies and Chemogenomics Approaches for Target Identification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound and related compounds affect their biological activities. gardp.orgwikipedia.org SAR analysis helps identify the specific structural features responsible for a target biological effect. gardp.orgwikipedia.orgresearchgate.net This information is crucial for designing new molecules with enhanced potency or desired properties. gardp.orgwikipedia.org

While the provided information highlights the diverse biological activities of bisorbicillinoids, including antioxidant, antiallergic, antiviral, and antimicrobial effects researchgate.netmdpi.comresearchgate.netasm.orgasm.org, detailed SAR studies specifically on this compound linking structural modifications to these activities were not extensively described. However, the synthesis of bisorbicillinoid analogues has been reported, which is a common approach in SAR studies. researchgate.netscripps.edu

Chemogenomics approaches, which involve the systematic study of the interactions between small molecules and biological targets on a large scale, can be used for target identification. While the provided results mention the inhibition of Lyn kinase by this compound researchgate.net, broader chemogenomics studies to identify a wide range of targets for this compound were not detailed. Chemogenomics can involve techniques like chemical proteomics and in silico methods. sci-hub.se

Emerging Research Avenues in Bisorbicillinoid Chemistry and Biology

Emerging research avenues in bisorbicillinoid chemistry and biology include exploring novel synthetic strategies, discovering new bisorbicillinoid compounds from diverse sources, and further elucidating their biological roles and potential applications.

Biomimetic total synthesis approaches are being explored to synthesize bisorbicillinoids, including this compound, which can provide access to these complex molecules and support proposed biosynthetic mechanisms. researchgate.netresearchgate.netscripps.edu Organocatalysis is being investigated as a new way to synthesize bisorbicillinoids enantioselectively. lboro.ac.uk Chemo-enzymatic synthesis, combining chemical and enzymatic transformations, is also a promising approach for the efficient production of bisorbicillinoids. beilstein-journals.orgresearchgate.net

New bisorbicillinoids continue to be isolated from various fungal sources, including deep-sea fungi, highlighting the potential for discovering novel structures with interesting biological activities. mdpi.comresearchgate.net

Further research is needed to fully understand the detailed reaction mechanisms after dimerization in bisorbicillinoid biosynthesis, as these remain elusive despite growing interest. rsc.org The potential of bisorbicillinoids as lead compounds for drug development and other biotechnological applications continues to be explored due to their diverse biological activities. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. What are the standard spectroscopic techniques for characterizing bisorbicillinol, and how are they validated in synthetic workflows?

this compound is characterized using nuclear magnetic resonance (NMR) (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and optical rotation ([α]D). For NMR validation, chemical shifts (e.g., δ 3.75 for ¹H, δ 196.1 for ¹³C in CDCl₃/pyridine-d₅) are cross-referenced against literature values to confirm structural integrity . HRMS confirms molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions), while optical rotation verifies stereochemical purity. Researchers must ensure solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) and report tautomeric equilibria, as these factors influence spectral reproducibility .

Q. What is the typical synthetic yield of this compound under chemo-enzymatic conditions, and how are reaction parameters optimized?

Using SorbC enzyme catalysis, this compound is synthesized in 34% yield via oxidative dearomatization of sorbicillin at 4°C in phosphate buffer (pH 7.0) with NADH as a cofactor . Key optimization parameters include:

- Enzyme loading : 0.2 mol% SorbC to balance cost and efficiency.

- Reaction time : 3–7 hours to minimize side-product formation.

- Workup : Triple extraction with dichloromethane (DCM) and purification via semi-preparative HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Discrepancies in NMR data (e.g., δ 41.4 vs. δ 47.5 for specific carbons) arise from solvent polarity, temperature, and tautomerism. For example, pyridine-d₅ stabilizes enol tautomers, shifting δ values compared to CDCl₃ . To reconcile

Q. What strategies improve stereoselectivity in the enzymatic synthesis of this compound?

Stereoselectivity is enhanced via:

- Enzyme engineering : Mutagenesis of SorbC’s active site to favor specific transition states.

- Co-solvent systems : Additives like glycerol (10% v/v) stabilize enzyme conformation, improving enantiomeric excess (ee) .

- Substrate priming : Pre-incubation of sorbicillin with SorbC at 25°C increases catalytic turnover .

Q. How do chemo-enzymatic and purely chemical synthesis routes for this compound compare in scalability and purity?

| Parameter | Chemo-Enzymatic | Chemical Synthesis |

|---|---|---|

| Yield | 34% (optimized) | 15–20% (multi-step) |

| Purity | >95% (HPLC) | 85–90% (column chromatography) |

| Scalability | Limited by enzyme cost | Suitable for gram-scale production |

| Stereocontrol | High (enzyme-mediated) | Moderate (requires chiral auxiliaries) |

Enzymatic routes excel in stereocontrol but face scalability challenges due to enzyme stability. Hybrid approaches (e.g., enzymatic dearomatization followed by chemical dimerization) balance efficiency and cost .

Data Analysis & Experimental Design

Q. What methodologies are recommended for analyzing contradictory bioactivity data in this compound studies?

Contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) require:

- Dose-response validation : Test across concentrations (1–100 µM) in multiple cell lines.

- Mechanistic profiling : Use ROS scavenging assays (e.g., DPPH, ABTS) paired with transcriptomic analysis to identify pathway-specific effects .

- Batch consistency : Verify compound purity via LC-MS to rule out impurities as confounding factors .

Q. How should researchers design experiments to explore this compound’s biosynthetic pathway in non-model fungi?

- Gene knockout : Silence polyketide synthase (PKS) genes (e.g., SorbC) to confirm their role in sorbicillinoid biosynthesis .

- Isotopic labeling : Feed ¹³C-acetate to trace carbon flux during this compound formation.

- Heterologous expression : Express candidate PKS genes in Aspergillus nidulans for pathway reconstitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.